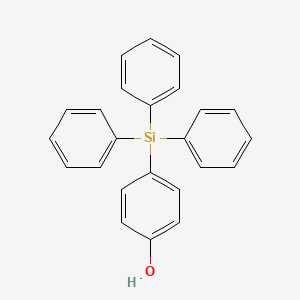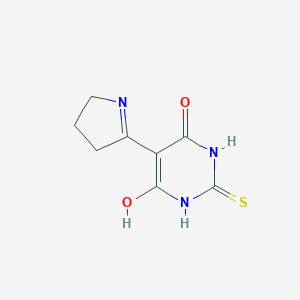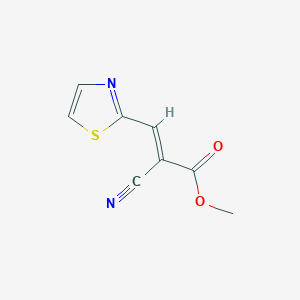
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate is a chemical compound with the molecular formula C8H6N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate typically involves the reaction of appropriate thiazole derivatives with cyanoacetic acid esters under specific conditions. One common method includes the condensation of 2-aminothiazole with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives. Substitution reactions can lead to a variety of functionalized thiazole compounds.
Applications De Recherche Scientifique
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various effects such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoic acid
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate
Uniqueness
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyano group and thiazole ring make it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Propriétés
Numéro CAS |
853351-65-2 |
|---|---|
Formule moléculaire |
C8H6N2O2S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
methyl (E)-2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6(5-9)4-7-10-2-3-13-7/h2-4H,1H3/b6-4+ |
Clé InChI |
WNRZELQSOVEIDJ-GQCTYLIASA-N |
SMILES isomérique |
COC(=O)/C(=C/C1=NC=CS1)/C#N |
SMILES canonique |
COC(=O)C(=CC1=NC=CS1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


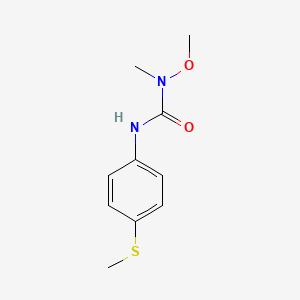

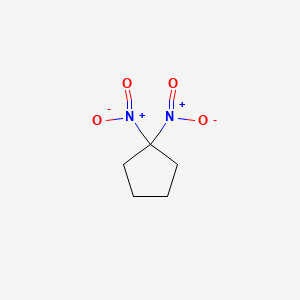

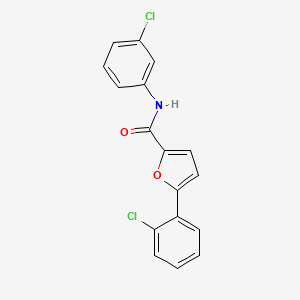
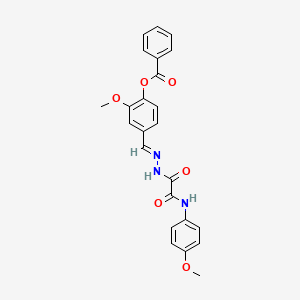
![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)

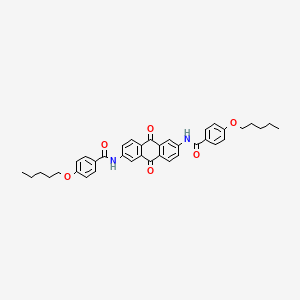
![Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B11949488.png)

